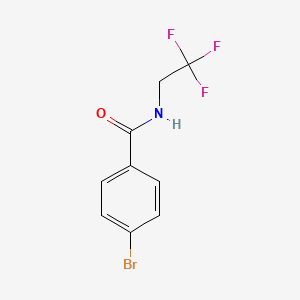

4-bromo-N-(2,2,2-trifluoroethyl)benzamide

Description

Contextual Significance of Halogenated and Trifluoromethylated Benzamides in Organic Chemistry

Halogenated and trifluoromethylated benzamides represent a critically important class of compounds in organic chemistry, primarily due to their profound impact on the physicochemical and biological properties of molecules. The introduction of halogen atoms and trifluoromethyl (CF3) groups into the benzamide (B126) scaffold is a well-established strategy in drug design and materials science. nih.govsigmaaldrich.com

Halogenated Benzamides: The incorporation of a halogen, such as bromine, onto an aromatic ring can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions. nih.govdcu.ie The bromine atom in 4-bromo-N-(2,2,2-trifluoroethyl)benzamide can alter the electronic nature of the benzene (B151609) ring and provides a reactive handle for further synthetic modifications through various cross-coupling reactions. This versatility makes halogenated benzamides valuable intermediates in the synthesis of more complex molecular architectures. The polarity of carbon-halogen bonds can lead to significant molecular dipole moments, which in turn affect a compound's solubility and bioavailability, crucial parameters in pharmaceutical development. mdpi.com

Trifluoromethylated Benzamides: The trifluoromethyl group (CF3) is a highly sought-after substituent in medicinal chemistry. nih.govsigmaaldrich.com Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can dramatically improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov The CF3 group can enhance binding affinity to biological targets, improve membrane permeability, and block metabolic pathways that would otherwise deactivate a drug molecule. sigmaaldrich.com The N-(2,2,2-trifluoroethyl) moiety, in particular, has been a focus of synthetic methodology development, with various strategies emerging for its incorporation into different molecular frameworks. nih.govrsc.org The combination of a benzamide core with a trifluoroethyl group, as seen in 4-bromo-N-(2,2,2-trifluoroethyl)benzamide, results in a building block that is pre-programmed with desirable properties for the development of new bioactive compounds. nih.gov

Overview of Key Research Areas Pertaining to the Chemical Compound

While direct and extensive research specifically on 4-bromo-N-(2,2,2-trifluoroethyl)benzamide is not widely published, its structural motifs suggest its utility as a building block in several key research areas, primarily inferred from studies on analogous compounds.

Medicinal Chemistry and Drug Discovery: The primary application of compounds like 4-bromo-N-(2,2,2-trifluoroethyl)benzamide is as an intermediate in the synthesis of potential therapeutic agents. The benzamide scaffold is a common feature in many approved drugs. walshmedicalmedia.com Research on related trifluoromethylated benzamides has shown their potential as kinase inhibitors and Hedgehog signaling pathway inhibitors, indicating the potential for derivatives of the title compound in oncology research. nih.govgoogle.com Furthermore, halogenated benzamides have been investigated as selective inhibitors of enzymes like phospholipase D2, which is implicated in cancer progression. acs.org The combination of the bromo and trifluoroethyl groups makes 4-bromo-N-(2,2,2-trifluoroethyl)benzamide a valuable starting material for generating libraries of diverse compounds for high-throughput screening in drug discovery campaigns.

Organic Synthesis and Methodology Development: The synthesis of complex molecules often relies on the availability of versatile building blocks. 4-bromo-N-(2,2,2-trifluoroethyl)benzamide serves as such a building block. The bromine atom can be readily transformed into other functional groups via transition-metal-catalyzed cross-coupling reactions, allowing for the construction of elaborate molecular frameworks. The N-(2,2,2-trifluoroethyl)amide moiety is also of synthetic interest, with ongoing research into new methods for its formation and transformation. researchgate.netresearchgate.netgoogle.com

Materials Science: While less documented, the properties of fluorinated organic compounds suggest potential applications in materials science. The high electronegativity and unique packing properties of fluorine-containing molecules can influence the solid-state architecture and electronic properties of materials. It is plausible that derivatives of 4-bromo-N-(2,2,2-trifluoroethyl)benzamide could be explored for the development of novel organic electronic materials or polymers with specific thermal or optical properties.

Academic Research Gaps and Future Directions in the Study of This Compound Class

Despite the recognized importance of halogenated and trifluoromethylated benzamides, several research gaps and promising future directions can be identified for this class of compounds, including 4-bromo-N-(2,2,2-trifluoroethyl)benzamide.

A primary research gap is the limited number of studies that systematically explore the synergistic effects of having both a halogen and a trifluoroethyl group on the biological activity and material properties of benzamides. While the individual contributions of these functional groups are relatively well-understood, their interplay in a single molecule is less explored.

Future research could focus on the following areas:

Development of Novel Synthetic Methodologies: While methods for the synthesis of N-trifluoroethylated amides and halogenated arenes exist, the development of more efficient, stereoselective, and environmentally benign synthetic routes to compounds like 4-bromo-N-(2,2,2-trifluoroethyl)benzamide would be beneficial. This includes exploring novel trifluoroethylating reagents and catalytic systems. rsc.org

Exploration of New Biological Targets: A systematic investigation of the biological activity of a library of derivatives synthesized from 4-bromo-N-(2,2,2-trifluoroethyl)benzamide against a wide range of biological targets could uncover novel therapeutic applications. This could involve screening for activity against different classes of enzymes, receptors, and ion channels.

Investigation of Material Properties: A dedicated study into the solid-state properties, such as crystallinity, thermal stability, and photophysical characteristics, of 4-bromo-N-(2,2,2-trifluoroethyl)benzamide and its derivatives could reveal their potential for applications in materials science, for example, as components of liquid crystals or organic semiconductors.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies on a series of analogs of 4-bromo-N-(2,2,2-trifluoroethyl)benzamide, where the position and nature of the halogen and other substituents are varied, would provide valuable insights for the rational design of more potent and selective bioactive compounds. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-(2,2,2-trifluoroethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO/c10-7-3-1-6(2-4-7)8(15)14-5-9(11,12)13/h1-4H,5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZGTGRBYQARBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo N 2,2,2 Trifluoroethyl Benzamide and Its Analogues

Strategic Amide Bond Formation Approaches

Coupling Reagent-Mediated Condensations of Carboxylic Acids and Amines

The direct condensation of a carboxylic acid and an amine to form an amide bond is a widely employed and powerful strategy. This transformation is typically facilitated by a coupling reagent that activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

A common method involves the activation of the carboxylic acid group of a starting material, such as N-Cbz-glycine, with a coupling reagent to form an acyl imidazole (B134444) intermediate. google.com This activated intermediate can be isolated but is more commonly reacted in situ with an amine, like 2,2,2-trifluoroethylamine (B1214592), to directly form the desired amide bond. google.com Another example, demonstrating the synthesis of an analogue, (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide, utilized titanium tetrachloride (TiCl₄) as an efficient coupling reagent to link 4-bromobenzoic acid with (S)‐1‐phenylethanamine, achieving an excellent yield of 93%. researchgate.net These coupling-reagent-based methods offer mild reaction conditions and broad functional group tolerance, making them highly valuable in complex molecule synthesis.

Table 1: Examples of Coupling Reagents in Amide Synthesis

| Coupling Reagent | Substrates | Product | Yield | Reference |

| Carbonyldiimidazole (CDI) | N-Cbz-glycine and 2,2,2-trifluoroethylamine | Phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate | Not specified | google.com |

| Titanium tetrachloride (TiCl₄) | 4-bromobenzoic acid and (S)-1-phenylethanamine | (S)-4-bromo-N-(1-phenylethyl)benzamide | 93% | researchgate.net |

Acyl Halide-Amine Reaction Pathways

A classic and highly reliable method for amide synthesis is the reaction between an acyl halide and an amine. This pathway typically involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine. For the synthesis of 4-bromo-N-(2,2,2-trifluoroethyl)benzamide, the key precursor is 4-bromobenzoyl chloride. sigmaaldrich.comnih.gov

The general procedure involves dissolving the acyl chloride, such as 4-bromobenzoyl chloride, in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) at 0°C. nanobioletters.com The amine, in this case, 2,2,2-trifluoroethylamine, is then added dropwise to the solution. nanobioletters.com The reaction mixture is typically stirred at room temperature for several hours to ensure complete conversion. nanobioletters.com This method is often high-yielding and straightforward. For instance, the synthesis of 4-bromo-N-(2-nitrophenyl)benzamide was achieved by reacting 4-bromobenzoyl chloride with 2-nitroaniline (B44862) in refluxing acetonitrile (B52724). nih.gov Similarly, chloroacetyl chloride has been reacted with 2,2,2-trifluoroethylamine in the presence of an inorganic base to produce 2-chloro-N-(2,2,2-trifluoroethyl) acetamide, a precursor for other active ingredients. chemicalbook.com

Catalytic Systems for Amide Synthesis

Modern synthetic chemistry has seen the emergence of powerful catalytic systems that offer alternative, often milder and more efficient, routes to amides. Palladium-catalyzed reactions, in particular, have proven versatile. One innovative approach is the palladium-catalyzed carbonylation of olefins. For example, α-CF₃ acrylamides have been synthesized via a Pd(0)-catalyzed carbonylation of 2-bromo-3,3,3-trifluoropropene with various anilines. nih.gov This process demonstrates excellent regioselectivity and functional group compatibility without the need for metal additives. nih.gov

The proposed mechanism for such a carbonylation involves the oxidative addition of the vinyl bromide to a Pd(0) species, followed by CO insertion to form an acyl palladium complex. nih.gov Subsequent attack by the amine and reductive elimination yields the final amide product and regenerates the Pd(0) catalyst. nih.gov Other catalytic systems, such as those used in Suzuki cross-coupling reactions, can also be employed to create complex amide analogues by forming new carbon-carbon bonds on a pre-formed amide structure. nih.gov For instance, the Pd(PPh₃)₄ catalyst has been used to couple aryl boronic acids with a bromo-substituted imine, which is structurally related to amides. nih.gov Recent research has also highlighted the potential of bismuth redox catalysis in transformations that involve amide intermediates, suggesting new avenues for catalytic amide synthesis. acs.org

Introduction of the 2,2,2-Trifluoroethyl Moiety

The trifluoroethyl group is a key pharmacophore, and its successful incorporation is crucial. This is primarily achieved by using 2,2,2-trifluoroethylamine or its derivatives as a key building block.

Utilization of 2,2,2-Trifluoroethylamine and Its Salts

The most direct method for introducing the 2,2,2-trifluoroethyl group is through the use of 2,2,2-trifluoroethylamine or its corresponding salts. google.com This amine is a versatile reagent used in the synthesis of various pharmaceutical and agrochemical intermediates. chemicalbook.comepo.org It can be reacted with activated carboxylic acids or acyl halides to form the N-(2,2,2-trifluoroethyl)amide linkage. chemicalbook.com

While 2,2,2-trifluoroethylamine is effective, its volatility (boiling point 36-37 °C) can present handling challenges in a laboratory setting. google.com To circumvent this, its salts, such as 2,2,2-trifluoroethylamine hydrochloride, are often used. epo.org These salts are more stable, less volatile solids that can be used directly in reactions, often in the presence of a base to liberate the free amine in situ. For example, 2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride was prepared by reacting a starting material with 2,2,2-trifluoroethylamine hydrochloride. epo.org

Table 2: Physical Properties of 2,2,2-Trifluoroethylamine

| Property | Value | Reference |

| Boiling Point | 36-37 °C | google.com |

| State | Volatile Liquid | google.com |

| Utility | Intermediate for pharmaceuticals and agrochemicals | google.com |

Regio- and Stereoselective Trifluoroethylation Strategies

Achieving regio- and stereoselectivity is a paramount goal in modern organic synthesis. While direct trifluoroethylation reactions are common, more sophisticated strategies focus on controlling the precise placement and three-dimensional orientation of the trifluoroethyl-containing group.

In the context of creating complex molecules, organocatalysis has provided powerful tools for stereoselective synthesis. For example, N-2,2,2-trifluoroethylisatin ketimines have been used as 1,3-dipoles in asymmetric [3 + 2] cycloaddition reactions. nih.gov Catalyzed by bifunctional squaramide-tertiary amine catalysts, these reactions produce trifluoromethyl-containing spirooxindole derivatives with excellent yields and high stereoselectivities. nih.gov

Regioselectivity in amide formation has been demonstrated in the synthesis of β,γ-unsaturated amides from unactivated alkenes. nih.gov Although not a direct trifluoroethylation, this method highlights the principle of controlling the position of amide formation on a carbon skeleton through a novel retrosynthetic disconnection under mild conditions. nih.gov Similarly, regioselective methods for the synthesis of functionalized heterocycles, which can subsequently be reacted with amines, have been developed. For instance, the regioselective synthesis of 4-trifluoroacetyltriazoles provides a platform that can be further functionalized by reaction with various amines to produce a diverse set of amides. mdpi.com These advanced strategies showcase the ongoing efforts to achieve precise molecular construction in the synthesis of complex amides and their analogues.

Bromine Atom Incorporation in the Benzamide (B126) Scaffold

The introduction of a bromine atom onto the benzamide framework can be achieved at different stages of the synthetic sequence. The two primary strategies involve either the bromination of an existing benzamide precursor or the use of a pre-brominated starting material.

Electrophilic aromatic substitution is a fundamental method for preparing aryl bromides. nih.gov For a precursor such as N-(2,2,2-trifluoroethyl)benzamide, direct bromination offers a route to the desired 4-bromo product. The amide group is an activating ortho-, para-director. Due to steric hindrance from the N-substituted side chain, the incoming electrophile would preferentially add to the para position.

N-Bromosuccinimide (NBS) is a common and effective reagent for such transformations, offering advantages in handling and safety over liquid bromine. nsf.govresearchgate.net The reaction's efficiency can be enhanced by a catalytic amount of acid. youtube.com The mechanism involves the generation of a more potent electrophilic bromine species, which is then attacked by the electron-rich aromatic ring to form a resonance-stabilized intermediate (the arenium ion), followed by the loss of a proton to restore aromaticity.

The reactivity of NBS can be further enhanced through the use of additives. Lewis basic additives, for instance, can interact with NBS through halogen bonding, increasing the electropositive character of the bromine atom and making it more susceptible to nucleophilic attack by the aromatic ring. nsf.gov Optimization of these conditions is crucial for achieving high regioselectivity and yield.

Table 1: Optimization of Aromatic Bromination using NBS with Catalytic Additives This table is illustrative, based on general findings for enhancing NBS reactivity.

| Entry | Additive (Catalyst) | Solvent | Temperature (°C) | Time (h) | Conversion/Yield |

| 1 | None | Acetonitrile | 35 | 24 | Low |

| 2 | H₂SO₄ (catalytic) | Acetonitrile | 25 | 4 | High |

| 3 | Mandelic Acid (catalytic) | ACN/Water (1:1) | 35 | 24 | High |

| 4 | Trifluoroacetic Acid | ACN/Water (1:1) | 35 | 24 | Moderate |

Data adapted from studies on activated aromatic systems. youtube.comnsf.gov

An alternative and highly convergent approach involves the use of commercially available building blocks that already contain the bromine atom. The synthesis of 4-bromo-N-(2,2,2-trifluoroethyl)benzamide can be efficiently achieved via an amide coupling reaction between a 4-bromo-substituted benzoic acid derivative and 2,2,2-trifluoroethylamine.

A standard method involves the conversion of 4-bromobenzoic acid to its more reactive acyl chloride, 4-bromobenzoyl chloride. The subsequent reaction of 4-bromobenzoyl chloride with 2,2,2-trifluoroethylamine, typically in the presence of a base to neutralize the HCl byproduct, yields the target amide. This method is robust and widely applicable. For example, a similar procedure is used to synthesize 4-bromo-N-(2-nitrophenyl)benzamide, where 4-bromobenzoyl chloride is reacted with 2-nitroaniline in refluxing acetonitrile for one hour. researchgate.netnih.gov

Alternatively, direct coupling of 4-bromobenzoic acid with the amine can be accomplished using a variety of modern coupling reagents, which are discussed in the optimization section. This approach avoids the need to handle acyl chlorides.

Convergent and Divergent Synthetic Routes

Both convergent and divergent strategies can be envisioned for the synthesis of 4-bromo-N-(2,2,2-trifluoroethyl)benzamide.

Convergent Synthesis: This strategy involves the assembly of the final molecule from two or more fragments that are prepared separately. The reaction of a 4-bromo-benzoyl derivative (e.g., 4-bromobenzoyl chloride) with 2,2,2-trifluoroethylamine is a classic example of a convergent route. researchgate.net This approach is often highly efficient as it builds the target molecule in a single, final step from key intermediates.

Divergent Synthesis: This approach begins with a common core structure that is later modified to create a library of analogues. In this context, one could synthesize the parent N-(2,2,2-trifluoroethyl)benzamide from benzoic acid and 2,2,2-trifluoroethylamine. This common intermediate could then undergo electrophilic aromatic bromination as described in section 2.3.1 to yield the 4-bromo product. youtube.com This same intermediate could also be subjected to other electrophilic substitution reactions (nitration, acylation, etc.) to produce a diverse set of substituted analogues from a single precursor.

Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity

The efficiency of the synthesis of 4-bromo-N-(2,2,2-trifluoroethyl)benzamide heavily relies on the optimization of the amide bond formation step. The amine, 2,2,2-trifluoroethylamine, is considered electron-deficient due to the powerful electron-withdrawing effect of the trifluoromethyl group. This reduced nucleophilicity can make amide coupling reactions sluggish and low-yielding with standard protocols. nih.govrsc.org

To overcome this challenge, various activating agents and conditions have been developed. Direct amide formation from a carboxylic acid (4-bromobenzoic acid) and an amine requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. Common systems include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives such as N-Hydroxybenzotriazole (HOBt). nih.govresearchgate.net

Research into coupling electron-deficient amines has shown that the addition of 4-dimethylaminopyridine (B28879) (DMAP) can be critical for achieving high yields. nih.govnih.gov DMAP can act as an acyl transfer agent, increasing the rate of the reaction. The choice of solvent is also crucial, with aprotic solvents like acetonitrile or dichloromethane often providing the best results. nih.gov An alternative protocol for challenging couplings involves the in situ formation of acyl fluorides from the carboxylic acid, which then react with the amine at elevated temperatures. rsc.orgrsc.org

Table 2: Optimization of Amide Coupling Conditions for an Electron-Deficient Aniline This table is based on a model system and demonstrates the importance of additives in coupling electron-deficient amines.

| Entry | Coupling Reagent(s) | Base | Solvent | Yield (%) |

| 1 | EDC/HOBt (1 equiv each) | DIPEA | CH₃CN | 35 |

| 2 | HATU | DIPEA | CH₃CN | 55 |

| 3 | EDC (1 equiv) | DIPEA | CH₃CN | <10 |

| 4 | EDC/DMAP (1 equiv each) | DIPEA | CH₃CN | 65 |

| 5 | EDC/HOBt (1 equiv / 0.1 equiv) / DMAP (1 equiv) | DIPEA | CH₃CN | 72 |

Data adapted from a systematic study on optimizing coupling conditions for electron-deficient amines. nih.gov This data highlights that a combination of EDC, a catalytic amount of HOBt, and a full equivalent of DMAP provides superior results for these challenging substrates. nih.govnih.gov

Chemical Reactivity and Mechanistic Transformations of 4 Bromo N 2,2,2 Trifluoroethyl Benzamide

Reactivity Profile of the Arene-Bound Bromine Atom

The bromine atom on the aromatic ring is a versatile functional handle, enabling a range of synthetic modifications. Its reactivity is influenced by the electron-deficient nature of the aromatic ring, a consequence of the inductive and resonance effects of the substituents.

Nucleophilic Substitution Pathways (SNAr)

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the transformation of 4-bromo-N-(2,2,2-trifluoroethyl)benzamide, although it typically requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. The N-(2,2,2-trifluoroethyl)benzamide moiety is electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack.

The SNAr mechanism proceeds via a two-step addition-elimination sequence. A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized, particularly onto the electron-withdrawing groups. In the subsequent step, the leaving group, in this case, the bromide ion, is expelled, restoring the aromaticity of the ring.

For 4-bromo-N-(2,2,2-trifluoroethyl)benzamide, the N-trifluoroethylamido group, while electron-withdrawing, may not be sufficiently activating to promote SNAr reactions with common nucleophiles under mild conditions. More potent electron-withdrawing groups, such as a nitro group, typically positioned ortho or para to the halogen, are often necessary to facilitate this reaction. libretexts.orgnih.gov The reactivity order for halogens in SNAr reactions is generally F > Cl > Br > I, which is the reverse of the trend observed in SN1 and SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the halogen.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

The bromine atom in 4-bromo-N-(2,2,2-trifluoroethyl)benzamide makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound with an organohalide. tcichemicals.com This reaction is widely used to form biaryl structures. 4-bromo-N-(2,2,2-trifluoroethyl)benzamide can be coupled with various arylboronic acids or their esters in the presence of a palladium catalyst and a base to yield the corresponding 4-aryl-N-(2,2,2-trifluoroethyl)benzamides.

The catalytic cycle of the Suzuki-Miyaura reaction typically involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the aryl group from the organoboron reagent to the palladium center, and reductive elimination of the biaryl product, regenerating the Pd(0) catalyst. The reactivity of aryl halides in this coupling follows the order I > Br > Cl. tcichemicals.com

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 92 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 88 |

Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides. (Note: These are general conditions and may need to be optimized for 4-bromo-N-(2,2,2-trifluoroethyl)benzamide).

Heck Reaction:

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. researchgate.netresearchgate.net 4-bromo-N-(2,2,2-trifluoroethyl)benzamide can react with various alkenes to produce substituted styrenes.

The mechanism of the Heck reaction involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the product and a palladium-hydride species, which is then converted back to the active catalyst by a base. The reaction typically favors the formation of the trans isomer.

| Entry | Alkene | Catalyst | Base | Solvent | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | 85 |

| 2 | n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile (B52724) | 90 |

| 3 | Cyclohexene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 78 |

Representative Conditions for Heck Reaction of Aryl Bromides. (Note: These are general conditions and may need to be optimized for 4-bromo-N-(2,2,2-trifluoroethyl)benzamide).

Reductive Transformation and Dehalogenation Studies

The bromine atom of 4-bromo-N-(2,2,2-trifluoroethyl)benzamide can be removed through reductive dehalogenation. This transformation is useful for introducing a hydrogen atom in place of the bromine, which can be a strategic step in a multi-step synthesis.

Catalytic hydrogenation is a common method for the reductive dehalogenation of aryl halides. researchgate.net This is typically achieved using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The hydrogen source can be hydrogen gas or a transfer hydrogenation reagent like ammonium formate or sodium hypophosphite. The reactivity of halogens in catalytic hydrogenation is generally I > Br > Cl > F. This selectivity allows for the preferential reduction of a bromine atom in the presence of a chlorine or fluorine atom.

| Entry | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Yield (%) |

| 1 | 10% Pd/C | H₂ (1 atm) | Ethanol | 25 | >95 |

| 2 | 5% Pd/C | HCOONH₄ | Methanol | 80 | 92 |

| 3 | Raney Nickel | H₂ (50 psi) | THF | 50 | 85 |

Representative Conditions for Reductive Dehalogenation of Aryl Bromides. (Note: These are general conditions and may need to be optimized for 4-bromo-N-(2,2,2-trifluoroethyl)benzamide).

Chemical Transformations of the Amide Functionality

The amide group in 4-bromo-N-(2,2,2-trifluoroethyl)benzamide also presents opportunities for chemical modification, although the electron-withdrawing trifluoroethyl group can influence its reactivity.

Alkylation and Acylation at the Nitrogen Atom

The nitrogen atom of the amide can potentially undergo alkylation or acylation. However, the acidity of the N-H proton is significantly increased by the adjacent trifluoroethyl group, which can facilitate its deprotonation.

N-alkylation of amides typically requires a strong base to deprotonate the amide, followed by reaction with an alkylating agent such as an alkyl halide. mdpi.com The resulting anion is then nucleophilic enough to react with the electrophile. The presence of the electron-withdrawing trifluoroethyl group should make the N-H proton of 4-bromo-N-(2,2,2-trifluoroethyl)benzamide more acidic than that of a typical benzamide (B126), potentially allowing for the use of milder bases.

N-acylation of the amide to form an imide can also be achieved. This transformation typically involves reacting the amide with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base.

Hydrolysis and Amide Cleavage Studies

Amide bonds are generally stable, but they can be cleaved under acidic or basic conditions. nih.govnih.gov The hydrolysis of 4-bromo-N-(2,2,2-trifluoroethyl)benzamide would yield 4-bromobenzoic acid and 2,2,2-trifluoroethylamine (B1214592).

Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. mdpi.comrsc.org This is followed by proton transfer and elimination of the amine.

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. nih.gov The subsequent elimination of the amide anion is the rate-limiting step, as the amide anion is a poor leaving group. The electron-withdrawing trifluoroethyl group would stabilize the negative charge on the nitrogen in the transition state, potentially accelerating the rate of basic hydrolysis compared to unsubstituted benzamides. Studies on the hydrolysis kinetics of related N-(trifluoroethyl)toluamides have been conducted. researchgate.net

| Condition | Products |

| Acidic (e.g., aq. HCl, heat) | 4-bromobenzoic acid and 2,2,2-trifluoroethylammonium chloride |

| Basic (e.g., aq. NaOH, heat) | Sodium 4-bromobenzoate and 2,2,2-trifluoroethylamine |

Expected Products of Hydrolysis of 4-bromo-N-(2,2,2-trifluoroethyl)benzamide.

Chemoselective Reduction to Corresponding Amines

The selective reduction of the amide functionality in 4-bromo-N-(2,2,2-trifluoroethyl)benzamide to the corresponding amine, 4-bromo-N-(2,2,2-trifluoroethyl)benzylamine, requires a chemoselective approach that preserves the aryl bromide and the trifluoroethyl group. While standard reducing agents like lithium aluminum hydride can reduce amides, they often lack the desired selectivity. More refined methods are necessary for substrates with multiple reducible functional groups.

A practical and highly chemoselective method involves the activation of the amide with trifluoromethanesulfonic anhydride (Tf₂O), followed by reduction with sodium borohydride (NaBH₄). organic-chemistry.org This system is effective for a wide range of secondary amides under mild conditions (0 °C to room temperature), offering high yields and tolerance for sensitive functional groups. organic-chemistry.orgresearchgate.net The reaction proceeds by activation of the amide carbonyl by Tf₂O, forming a highly electrophilic iminium intermediate. Subsequent delivery of a hydride from NaBH₄ yields the target amine. organic-chemistry.org This method is advantageous due to its operational simplicity, short reaction times, and high functional group tolerance, making it suitable for complex molecules. organic-chemistry.orgresearchgate.net

Standard sodium borohydride alone is generally not reactive enough to reduce stable amide bonds under ambient conditions. mdma.chmasterorganicchemistry.com However, its reactivity can be significantly enhanced by using additives or by converting it into a more potent reagent. For instance, the combination of NaBH₄ with iodine in THF generates a diborane equivalent that can readily reduce amides. mdma.ch

| Reagent System | Conditions | Selectivity | Key Features |

|---|---|---|---|

| Tf₂O / NaBH₄ | Mild (0 °C to RT) | High; tolerates halides, esters, nitro groups researchgate.net | Rapid reaction, simple workup, high yields organic-chemistry.org |

| NaBH₄ / I₂ | Reflux in THF | Good; reduces carboxylic acids and esters as well mdma.ch | In situ generation of diborane mdma.ch |

| LiAlH₄ | Harsh (reflux) | Low; reduces most polar functional groups | Highly reactive, less selective |

Reactivity and Stability of the 2,2,2-Trifluoroethyl Group

The 2,2,2-trifluoroethyl group is generally considered a stable moiety, with the carbon-fluorine bonds being exceptionally strong. Direct derivatization involving the cleavage of a C-F bond is challenging and requires harsh conditions or specific activation. However, the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly influences the reactivity of the adjacent atoms.

The acidity of the N-H proton in the parent amide is increased compared to non-fluorinated analogues, and the basicity of the corresponding amine product is substantially reduced. nih.gov This altered acidity and basicity can influence subsequent reactions at the nitrogen center.

While direct reactions on the fluorine atoms are uncommon, the trifluoroethyl group can participate in broader transformations. For example, trifluoroethyl-containing synthons like N-2,2,2-trifluoroethylisatin ketimines are used in various cycloaddition reactions to build complex heterocyclic structures. nih.gov Additionally, reagents can be designed to deliver the entire trifluoroethyl group. For instance, 2,2,2-trifluoroethyl(mesityl)-iodonium triflate has been used for the direct trifluoroethylation of indoles via C-H functionalization under mild, metal-free conditions. researchgate.net The trifluoroethyl group can also serve as a source of the trifluoromethyl moiety in specific chemical transformations. chemicalbook.com

The 2,2,2-trifluoroethyl group imparts significant thermal and chemical stability to the molecule. The high strength of the C-F bond makes the trifluoromethyl group resistant to many chemical transformations and metabolic degradation, a property widely exploited in pharmaceutical and agrochemical design. nih.gov

This stability is evident in the range of chemical reactions that can be performed on other parts of the molecule without affecting the trifluoroethyl moiety. For instance, palladium-catalyzed cross-coupling reactions at the 4-bromo position can be carried out without degrading the N-trifluoroethyl group. acs.org Similarly, the chemoselective reduction of the amide, as discussed previously, leaves the trifluoroethyl group intact. organic-chemistry.org

Molecular dynamics simulations have shown that 2,2,2-trifluoroethanol (a related compound) can stabilize peptide secondary structures by displacing water and providing a low dielectric environment, which suggests a propensity for forming specific, stable intermolecular interactions rather than undergoing decomposition. nih.gov This inherent stability makes the N-(2,2,2-trifluoroethyl) group a robust substituent for modifying molecular properties like lipophilicity and metabolic profile. nih.gov

Intramolecular Cyclization and Rearrangement Pathways

The structure of 4-bromo-N-(2,2,2-trifluoroethyl)benzamide, featuring an aryl halide and an amide linkage, is well-suited for intramolecular cyclization reactions, particularly those mediated by transition metals. thieme-connect.de Palladium-catalyzed reactions are a powerful tool for constructing cyclic compounds from such precursors. mdpi.com

A common pathway involves the intramolecular Heck reaction or related C-N bond-forming cyclizations. In a typical scenario, oxidative addition of a palladium(0) catalyst to the aryl bromide bond would form an arylpalladium(II) intermediate. If the N-(2,2,2-trifluoroethyl) group were modified to contain an appropriately positioned alkene, a subsequent intramolecular migratory insertion could lead to the formation of a new heterocyclic ring. The intramolecular palladium-catalyzed cyclization generally favors a 5-exo-trig pathway when there is a choice between 6-endo and 5-exo-trig closures. divyarasayan.org

| Reaction Type | Key Intermediate | Potential Product | Notes |

|---|---|---|---|

| aza-Wacker Type | π-allyl-Pd intermediate | Nitrogen-containing heterocycle | Requires an olefinic group on the N-substituent nih.gov |

| Carbonylative Cyclization | Acylpalladium species | Quinazolinone derivatives | Requires an amino group ortho to the amide mdpi.com |

| Radical Cyclization | α-sulfonamidyl radicals | Sultams (for sulfonamides) | Demonstrates 5-exo preference in radical cyclizations figshare.com |

Detailed Mechanistic Investigations of Key Reactions using Experimental and Computational Approaches

The mechanisms of reactions involving benzamides and their derivatives are often elucidated through a combination of experimental techniques (like kinetic studies and isotope labeling) and computational modeling, primarily using Density Functional Theory (DFT). rsc.orgrsc.org

For reactions involving the aryl bromide portion of the molecule, such as cross-coupling or halogenation, computational studies can provide deep mechanistic insights. DFT calculations can be used to model transition states and reaction pathways, for example, to determine whether a C-H activation step proceeds via an oxidative addition pathway or a concerted metalation-deprotonation (CMD) mechanism. rsc.org In a study on the iridium-catalyzed ortho-halogenation of benzamides, DFT calculations indicated a CMD mechanism was more likely. rsc.org The calculations also helped identify the active halogenating species, suggesting it was generated in situ. rsc.org

DFT is also a powerful tool for understanding reactivity. nih.gov The reactivity and regioselectivity of electrophilic aromatic substitutions, for instance, can be predicted by analyzing calculated parameters like Hirshfeld charges and electrostatic interaction energies. nih.gov For 4-bromo-N-(2,2,2-trifluoroethyl)benzamide, computational analysis could be used to predict the most likely sites for further substitution on the aromatic ring. Such studies involve calculating molecular electrostatic potential maps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. jst.go.jpresearchgate.net A theoretical study on N-(carbomylcarbamothioyl)benzamide used the B3LYP/6-31g(d) functional to compute the reaction pathway, identifying two transition states and the rate-determining step, which was corroborated by ¹H NMR monitoring. nih.gov Similar computational approaches could be applied to investigate the mechanisms of reduction, cyclization, or other transformations of 4-bromo-N-(2,2,2-trifluoroethyl)benzamide, providing a molecular-level understanding of its chemical behavior.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the molecular structure and electronic properties of a compound from a theoretical standpoint.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.govnih.gov For 4-bromo-N-(2,2,2-trifluoroethyl)benzamide, these calculations would determine key structural parameters. The process involves finding the minimum energy conformation on the potential energy surface. researchgate.net

A typical approach would utilize a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve the Schrödinger equation approximately. researchgate.netresearchgate.net The results of such a calculation would provide precise values for bond lengths, bond angles, and dihedral angles. For instance, in a related molecule, 4-bromo-N-(2-nitrophenyl)benzamide, crystal structure analysis revealed specific dihedral angles between the benzene (B151609) rings. nih.govresearchgate.net Similar DFT calculations on other benzamide (B126) derivatives have been used to determine these geometric parameters with high accuracy. nih.govresearchgate.net

Interactive Table: Predicted Geometrical Parameters for 4-bromo-N-(2,2,2-trifluoroethyl)benzamide (Illustrative)

Note: The following data is illustrative of typical results from DFT calculations and is not based on published research for this specific molecule.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length (Å) | C | C | - | ~1.39 |

| C | Br | - | ~1.90 | |

| C | O | - | ~1.23 | |

| C | N | - | ~1.34 | |

| N | H | - | ~1.01 | |

| C | F | - | ~1.34 | |

| Bond Angle (°) | C | C | C | ~120 |

| O | C | N | ~122 | |

| C | N | C | ~121 | |

| Dihedral Angle (°) | C | C | C | O |

| O | C | N | H |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. semanticscholar.org For 4-bromo-N-(2,2,2-trifluoroethyl)benzamide, the HOMO would likely be localized on the electron-rich brominated benzene ring, while the LUMO might be distributed over the amide and trifluoroethyl groups. The analysis of these orbitals provides insights into the regions of the molecule susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Interactive Table: Predicted Frontier Orbital Energies for 4-bromo-N-(2,2,2-trifluoroethyl)benzamide (Illustrative)

Note: The following data is illustrative and not from published studies.

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.netresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded. Red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), susceptible to nucleophilic attack. semanticscholar.org

For 4-bromo-N-(2,2,2-trifluoroethyl)benzamide, the MEP surface would likely show negative potential around the carbonyl oxygen and the bromine atom due to the presence of lone pairs of electrons. Conversely, positive potential would be expected around the amide hydrogen and the hydrogens of the ethyl group, making them potential sites for nucleophilic interaction. researchgate.net This analysis is valuable for predicting intermolecular interactions, such as hydrogen bonding. semanticscholar.org

Mechanistic Investigations via Computational Modeling

Computational modeling is a powerful method for elucidating reaction mechanisms, providing insights that can be difficult to obtain through experimental means alone. bris.ac.uk

Characterization of Transition States and Reaction Intermediates

To understand how a chemical reaction proceeds, it is essential to identify the structures of any transient species, including transition states and intermediates. A transition state represents the highest energy point along a reaction coordinate, while an intermediate is a metastable species formed during the reaction.

Computational methods, particularly DFT, can be used to locate and characterize the geometries of these fleeting structures for reactions involving 4-bromo-N-(2,2,2-trifluoroethyl)benzamide. For example, in a potential hydrolysis reaction of the amide bond, calculations could model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent breaking of the C-N bond, identifying the transition state for each step.

Calculation of Activation Barriers and Reaction Energies

Once the geometries of reactants, products, transition states, and intermediates are optimized, their corresponding energies can be calculated. The difference in energy between the reactants and the transition state is the activation barrier (or activation energy), which determines the rate of the reaction. A lower activation barrier corresponds to a faster reaction.

Interactive Table: Predicted Energy Profile for a Hypothetical Reaction (Illustrative)

Note: The following data is illustrative and not from published studies.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.5 |

| Intermediate | +5.2 |

| Transition State 2 | +15.8 |

| Products | -10.3 |

| Calculated Parameter | Value (kcal/mol) |

| Activation Barrier (Forward) | 25.5 |

| Reaction Energy (ΔE) | -10.3 |

Analysis of Non-Covalent Interactions within the Molecular and Crystal Structures

A full analysis of the non-covalent interactions for 4-bromo-N-(2,2,2-trifluoroethyl)benzamide would require crystallographic data or high-level computational modeling, which is currently not available in the public domain. For context, such an analysis on a similar compound, 4-bromo-N-(2-nitrophenyl)benzamide, revealed significant intramolecular N—H⋯O hydrogen bonds and Br⋯Br halogen interactions that influence its crystal packing. mdpi.com A similar investigation for 4-bromo-N-(2,2,2-trifluoroethyl)benzamide would be necessary to fully characterize its supramolecular chemistry.

Quantitative Assessment of Hydrogen Bonding Interactions

A quantitative assessment of hydrogen bonding within 4-bromo-N-(2,2,2-trifluoroethyl)benzamide, which would involve determining bond lengths, angles, and energies, is contingent on dedicated computational studies, such as Quantum Theory of Atoms in Molecules (QTAIM) analysis. nih.gov In related benzamide structures, intramolecular hydrogen bonds, for instance between the amide proton (N-H) and an oxygen or fluorine atom, are known to be crucial for conformational stability. nih.govuq.edu.au For example, studies on other fluorinated benzamides have successfully used NMR and DFT calculations to establish the presence and strength of such hydrogen bonds. nih.gov Without specific studies on 4-bromo-N-(2,2,2-trifluoroethyl)benzamide, a quantitative data table cannot be generated.

Characterization of Halogen Bonding and π-Stacking Interactions

The bromine atom and the phenyl ring in 4-bromo-N-(2,2,2-trifluoroethyl)benzamide suggest the potential for halogen bonding and π-stacking interactions. Halogen bonding, where the bromine atom acts as an electrophilic region, and π-stacking between the aromatic rings are significant forces in the crystal engineering of similar bromo-aromatic compounds. sigmaaldrich.comsigmaaldrich.comnih.govresearchgate.net Computational methods like Non-Covalent Interaction (NCI) analysis are instrumental in visualizing and quantifying these weak interactions. nih.gov Research on bromobenzene (B47551) clusters has shown that both π-stacked and halogen-bonded isomers can exist with significant binding energies. nih.gov A similar computational investigation would be required to characterize these interactions for the title compound.

Prediction and Validation of Spectroscopic Data

The prediction of spectroscopic data, such as NMR, IR, and UV-Vis spectra, for 4-bromo-N-(2,2,2-trifluoroethyl)benzamide would be accomplished using computational methods like Density Functional Theory (DFT). dntb.gov.ua These theoretical spectra would then typically be validated against experimentally obtained data to confirm the molecular structure and understand its electronic properties. While this is a common practice in chemical research, specific studies presenting a comparison of predicted and experimental spectra for this compound are not available. nih.gov

Reactivity Descriptors and Global Chemical Properties (e.g., Electrophilicity Index, Chemical Hardness)

Global chemical reactivity descriptors provide insight into the chemical stability and reactivity of a molecule. These are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) using DFT. dntb.gov.ua Important descriptors include chemical hardness (η), which measures resistance to deformation of the electron cloud, and the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. While the calculation of these properties for a related benzodiazepine (B76468) has been reported, similar published data for 4-bromo-N-(2,2,2-trifluoroethyl)benzamide could not be located. dntb.gov.ua Therefore, a data table of these properties cannot be compiled.

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Versatile Synthetic Building Block and Intermediate

4-Bromo-N-(2,2,2-trifluoroethyl)benzamide is recognized primarily as a synthetic building block, a foundational molecule used to construct more complex chemical structures. sigmaaldrich.comsigmaaldrich.com Its utility stems from the presence of distinct functional groups that can undergo a variety of chemical transformations. The key reactive sites are the carbon-bromine bond on the phenyl ring and the N-H bond of the amide group.

The bromine atom can be readily substituted or used in a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the attachment of diverse aryl, alkyl, or nitrogen-containing substituents at the 4-position of the benzoyl moiety. The amide group's N-H bond is also reactive, enabling further functionalization through alkylation, acylation, or other substitution reactions. This dual reactivity allows for a stepwise and controlled assembly of intricate molecular architectures. A related compound, 4-bromo-N-(2-cyanoethyl)-N-(2,2,2-trifluoroethyl)benzamide, demonstrates how the initial amide can be further elaborated, highlighting the scaffold's versatility. guidechem.com

Table 1: Key Reactive Sites of 4-bromo-N-(2,2,2-trifluoroethyl)benzamide for Synthesis

| Functional Group | Position | Common Reactions | Potential Products |

| Bromo (-Br) | 4-position of phenyl ring | Suzuki Coupling, Heck Reaction, Sonogashira Coupling, Buchwald-Hartwig Amination | Bi-aryl compounds, substituted alkenes, substituted alkynes, arylamines |

| Amide (N-H) | Side chain | Alkylation, Acylation, Cyclization | N-substituted amides, imides, heterocyclic systems |

The structure of 4-bromo-N-(2,2,2-trifluoroethyl)benzamide is well-suited for the synthesis of fluorinated heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry and materials science, and the incorporation of fluorine often enhances metabolic stability and other key properties. The intramolecular cyclization of derivatives of this compound can lead to a variety of ring systems. For example, by introducing a suitable functional group via a cross-coupling reaction at the bromine position, a subsequent intramolecular reaction involving the amide nitrogen can form a new ring.

Research on analogous compounds supports this potential. For instance, N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide is a versatile precursor used to synthesize a range of heterocycles and fused ring systems. researchgate.net Similarly, patents describe the synthesis of complex heterocyclic structures like benzoxazepines starting from related materials such as 4-bromo-2-fluorobenzonitrile (B28022), which undergoes cyclization with an amino-alcohol. googleapis.com These examples underscore the role of the bromo-benzamide motif as a reliable starting point for building fluorinated heterocyclic scaffolds.

Beyond simple heterocycles, 4-bromo-N-(2,2,2-trifluoroethyl)benzamide serves as an intermediate in the assembly of complex, multifunctional organic scaffolds. The ability to perform sequential, chemoselective reactions at its different functional groups is key to this application. A synthetic strategy might first involve a palladium-catalyzed coupling at the C-Br bond, followed by a modification of the amide nitrogen. This stepwise approach allows for the precise installation of different functionalities, leading to molecules with tailored properties for applications in drug discovery or materials science. The synthesis of substituted benzamides for pharmaceutical research often involves such multi-step sequences where a core fragment is progressively elaborated. google.com

Contribution to the Design of Novel Fluorinated Compounds

The primary contribution of 4-bromo-N-(2,2,2-trifluoroethyl)benzamide is as a readily available source of the trifluoroethyl-benzamide fragment. The trifluoroethyl group is of particular interest due to the strong electron-withdrawing nature of the CF3 moiety, which can significantly influence the electronic properties, lipophilicity, and binding capabilities of a molecule. By using this compound as a starting material, chemists can efficiently incorporate this valuable fluorinated motif into a wide array of new, larger molecules.

Potential in Supramolecular Chemistry and Crystal Engineering for Tailored Materials

While the specific crystal structure of 4-bromo-N-(2,2,2-trifluoroethyl)benzamide is not described in the searched literature, the principles of supramolecular chemistry and crystal engineering can be inferred from closely related analogues. The key functional groups within the molecule—the amide N-H (hydrogen bond donor), the carbonyl oxygen (hydrogen bond acceptor), the bromophenyl ring (potential for halogen bonding and π-π stacking), and the trifluoroethyl group—are all known to direct the assembly of molecules in the solid state.

Studies on similar structures, such as 4-bromo-N-phenyl-benzamide and 4-bromo-N-(2-hydroxyphenyl)benzamide, reveal that N-H⋯O hydrogen bonds are a dominant feature, linking molecules into chains or sheets. nih.govnih.gov In addition, weaker C-H⋯O, C-H⋯π, and halogen-halogen interactions contribute to the formation of robust three-dimensional networks. nih.govresearchgate.netnih.govnih.gov The presence of the bromine atom is particularly significant, as it can participate in Br⋯Br or Br⋯O interactions, which are highly directional and useful for designing specific crystal packing arrangements. researchgate.netnih.gov The trifluoromethyl group can also engage in weak hydrogen bonds and dipole-dipole interactions. This predictable interplay of intermolecular forces suggests that 4-bromo-N-(2,2,2-trifluoroethyl)benzamide is a promising candidate for use in crystal engineering to create materials with desired topologies and properties.

Table 2: Potential Intermolecular Interactions for Crystal Engineering

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Resulting Motif |

| Hydrogen Bonding | Amide N-H | Carbonyl C=O | Chains, sheets |

| Halogen Bonding | Bromo (-Br) | Oxygen, Nitrogen, or another Halogen | Directional crystal packing |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Stacked columnar structures |

| C-H⋯O/F Interactions | Phenyl C-H, Ethyl C-H | Carbonyl Oxygen, Fluorine | Network stabilization |

Investigations as Ligands in Catalysis or for Catalyst Development

Benzamide (B126) derivatives can function as ligands for metal catalysts, coordinating through the carbonyl oxygen or, after deprotonation, the amide nitrogen. However, no specific research was found detailing the use of 4-bromo-N-(2,2,2-trifluoroethyl)benzamide as a ligand in catalysis. The trifluoroethyl group itself has been exploited in precatalyst design, where a complex like [(bipy)Ni(CH2CF3)2] has shown interesting activity, but this does not involve the target benzamide structure directly. The potential for this compound in catalysis remains an area for future investigation.

Applications in Agrochemical Research and Development as a Chemical Motif

The chemical motif represented by 4-bromo-N-(2,2,2-trifluoroethyl)benzamide is highly relevant to the agrochemical industry. Many modern pesticides and herbicides contain halogenated and fluorinated benzamide cores. Patents disclose that compounds with a general benzamide structure, which includes substitutions like a bromo group and a haloalkyl group (such as 2,2,2-trifluoroethyl), possess herbicidal activity. epo.orggoogle.com

Furthermore, a prominent example of a commercial insecticide, Broflanilide, is a complex molecule that features a substituted benzamide backbone containing both bromine and trifluoromethyl groups. epa.gov The presence of these functional groups is often crucial for the biological activity, metabolic stability, and target-binding affinity of the agrochemical. Therefore, 4-bromo-N-(2,2,2-trifluoroethyl)benzamide and its derivatives are valuable compounds for screening and as building blocks in the discovery and development of new crop protection agents.

Synthesis and Academic Investigation of Derivatives and Analogues of 4 Bromo N 2,2,2 Trifluoroethyl Benzamide

Structural Diversification on the Benzene (B151609) Ring

The benzene ring of 4-bromo-N-(2,2,2-trifluoroethyl)benzamide serves as a primary site for structural modification. Researchers have explored the introduction of different halogen isomers and various aromatic moieties to investigate their effects on the molecule's properties.

Positional and Substituent Isomers of Halogens (e.g., fluoro, chloro)

The introduction of additional halogen substituents or the repositioning of existing ones on the benzamide (B126) core is a key strategy in analogue synthesis. This approach allows for fine-tuning of the electronic and lipophilic properties of the molecule. Studies have reported the synthesis of various halogenated derivatives. For instance, the addition of a chlorine atom at the 3-position results in 4-bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide. bldpharm.com

The synthesis of fluoro-substituted analogues has also been a subject of investigation. The compound 4-bromo-2-fluoro-N-methylbenzamide, while also featuring a modification at the amide nitrogen, demonstrates the introduction of a fluorine atom at the 2-position of the benzene ring. bldpharm.com The precursor for such a modification, 4-bromo-2-fluorobenzonitrile (B28022), is a valuable intermediate for creating these types of analogues. googleapis.com Further diversification is seen in compounds like (E)-n-(4-bromo-2,6-difluorophenyl)-n'-isopropylacetimidamide, which, although possessing a different core linker, showcases a difluoro-substituted phenyl ring. bldpharm.com The synthesis of N-(2-aminoethyl)benzamide analogues with various halo-substitutions has also been explored, providing broader context on the impact of such modifications. nih.gov

Isomeric studies are not limited to halogens. Research into related structures, such as the isomeric 4-bromo-N-[(2-nitrophenyl)sulfonyl]benzamide and 4-bromo-N-[(4-nitrophenyl)sulfonyl]benzamide, highlights how the position of a substituent (in this case, nitro) on an associated aryl ring can be varied, a principle applicable to the core benzamide structure. nih.govnih.gov

Table 1: Halogenated Analogues

| Compound Name | Modifications on Benzene Ring | CAS Number | Reference |

|---|---|---|---|

| 4-bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide | 3-chloro | 1525178-20-4 | bldpharm.com |

| 4-bromo-2-fluoro-N-methylbenzamide | 2-fluoro (and N-methyl) | 749927-69-3 | bldpharm.com |

| (E)-n-(4-bromo-2,6-difluorophenyl)-n'-isopropylacetimidamide | 2,6-difluoro (acetimidamide linker) | 1231930-29-2 | bldpharm.com |

Introduction of Various Aromatic and Heteroaromatic Moieties

Beyond simple halogenation, the benzene ring can be functionalized by attaching other aromatic and heteroaromatic systems. This is often achieved through cross-coupling reactions where the bromo-substituent serves as a chemical handle. A notable example involves the Suzuki-Miyaura cross-coupling reaction. In a related system, N-(4-bromophenyl)furan-2-carboxamide was used as a substrate to synthesize a variety of arylated analogues. nih.gov This demonstrates a viable pathway for introducing diverse aromatic groups onto the core structure.

Patent literature describes the use of 4-bromo-2-fluorobenzimidamide, derived from the corresponding benzonitrile, to construct more complex heterocyclic structures, such as imidazoles. googleapis.com This cyclization strategy highlights a method for incorporating heteroaromatic rings fused or linked to the primary phenyl ring, significantly expanding the structural diversity of the compound class.

Modifications at the Amide Nitrogen

The amide nitrogen atom provides another key site for synthetic elaboration, including the attachment of various alkyl and aryl groups or the complete replacement of the amide linker itself.

N-Alkylation and N-Arylation Studies

Alkylation of the amide nitrogen introduces new substituents that can alter the molecule's conformation and hydrogen-bonding capabilities. An example of such a modification is 4-bromo-N-(2-cyanoethyl)-N-(2,2,2-trifluoroethyl)benzamide, where a cyanoethyl group has been attached to the amide nitrogen. guidechem.com Simpler alkylations, such as N-methylation, are also documented in related structures like 4-bromo-2-fluoro-N-methylbenzamide. bldpharm.com

Methodologies for regioselective N-alkylation have been developed in related heterocyclic systems, such as the bromo-directed N-2 alkylation of NH-1,2,3-triazoles, which could be conceptually applied to the benzamide series. organic-chemistry.org The effects of N-benzyl substitution have also been studied in phenethylamine (B48288) systems, providing insights into how N-arylation can influence molecular properties. nih.gov

Table 2: N-Alkylated Derivatives

| Compound Name | N-Substituent | CAS Number | Reference |

|---|---|---|---|

| 4-bromo-N-(2-cyanoethyl)-N-(2,2,2-trifluoroethyl)benzamide | -CH₂CH₂CN | 1384784-18-2 | guidechem.com |

| 4-bromo-2-fluoro-N-methylbenzamide | -CH₃ | 749927-69-3 | bldpharm.com |

Replacement of the Amide Linker with Other Functional Groups

The amide bond, while central to the parent compound, can be replaced with other functional groups to create isosteres with potentially different chemical stability and biological profiles. Research has explored the use of moieties like monofluoroalkenes as amide bond isosteres, which are geometrically similar to the amide s-trans or s-cis isomers. researchgate.net

Synthetic routes have been developed that lead to analogues with alternative linkers. For example, the reaction of 4-bromo-2-fluorobenzonitrile can yield 4-bromo-2-fluorobenzimidamide, replacing the carbonyl oxygen with a nitrogen atom to form an imidamide. googleapis.com Another documented example is (E)-n-(4-bromo-2,6-difluorophenyl)-n'-isopropylacetimidamide, where the benzamide core is replaced by an N-arylacetimidamide group. bldpharm.com

Elaboration of the 2,2,2-Trifluoroethyl Side Chain

The 2,2,2-trifluoroethyl group is a defining feature of the title compound, but it too can be a point of chemical modification. Adding substituents to this side chain can significantly impact the molecule's steric profile and interactions.

An example of such elaboration is 4-bromo-N-(2,2,2-trifluoro-1-phenyl-ethyl)-benzamide, where a phenyl group is introduced at the 1-position of the ethyl side chain. sigmaaldrich.com More complex modifications have also been reported in related structures. For instance, the side chain [1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl] has been incorporated into a more complex benzamide derivative, showcasing a significant alteration of the original trifluoroethyl group. epa.gov The broader field of N-2,2,2-trifluoroethylisatin ketimines in organic synthesis highlights various cycloaddition and other reactions that the trifluoroethyl moiety can participate in, suggesting numerous possibilities for its elaboration. nih.gov

Table 3: Side Chain Elaboration

| Compound Name | Side Chain Structure | CAS Number | Reference |

|---|---|---|---|

| 4-bromo-N-(2,2,2-trifluoro-1-phenyl-ethyl)-benzamide | -CH(Ph)CF₃ | 304458-35-3 | sigmaaldrich.com |

| Benzamide, 3-(benzoylmethylamino)-N-[2-bromo-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-6-(trifluoromethyl)phenyl]-2-fluoro | -CH(CF₃)CF₄ | 1207727-04-5 | epa.gov |

Homologation and Branching Studies

The investigation into derivatives of 4-bromo-N-(2,2,2-trifluoroethyl)benzamide extends to the systematic modification of the N-alkyl substituent to understand the impact of chain length and branching on the molecule's physicochemical properties. Homologation, the process of lengthening the alkyl chain by a repeating unit (such as a methylene (B1212753) group, –CH₂–), and the introduction of branching are key strategies in fine-tuning molecular architecture.

While specific studies focusing exclusively on the homologation and branching of the N-(2,2,2-trifluoroethyl) moiety in 4-bromobenzamides are not extensively detailed in dedicated reports, the synthesis of such analogs follows established principles of amide formation. The general synthetic approach would involve the reaction of 4-bromobenzoyl chloride with a homologous series of trifluoroalkylamines (e.g., 3,3,3-trifluoropropylamine, 4,4,4-trifluorobutylamine) or branched-chain trifluoroalkylamines.

The expected impact of these structural modifications on the compound's properties can be inferred from general principles of physical organic chemistry.

Homologation Effects: Increasing the length of the N-alkyl chain is anticipated to systematically alter several key physicochemical parameters.

Lipophilicity: Lengthening the alkyl chain generally increases the lipophilicity of a molecule. This can be quantified by the partition coefficient (log P). It is expected that each additional CH₂ group would contribute to an increase in the log P value of the resulting amide.

Melting Point and Boiling Point: For a homologous series, melting and boiling points tend to increase with molecular weight due to stronger van der Waals forces. However, the initial members of a series may exhibit irregularities in this trend due to differences in crystal packing efficiency.

Solubility: An increase in the length of the nonpolar alkyl chain is expected to decrease solubility in polar solvents while increasing it in nonpolar, aprotic solvents.

Branching Effects: The introduction of branching in the N-alkyl substituent, for instance, by synthesizing an N-(1-methyl-2,2,2-trifluoroethyl)benzamide analog, has a more complex influence on physical properties.

Crystal Packing: Branching disrupts the regular packing of molecules in a crystal lattice. This disruption typically leads to a lower melting point compared to the linear isomer of the same molecular weight.

Solubility: The decrease in crystal lattice energy caused by branching often leads to an increase in solubility in various solvents.

Steric Hindrance: Branching near the amide nitrogen can introduce steric hindrance, potentially affecting the planarity of the amide bond and influencing intermolecular interactions, such as hydrogen bonding.

These structural modifications provide a basis for systematically studying how the size and shape of the N-fluoroalkyl group influence the solid-state properties and solubility of 4-bromobenzamide (B181206) derivatives.

Alterations in Fluorine Substitution Patterns

The trifluoromethyl group (–CF₃) on the N-ethyl substituent of 4-bromo-N-(2,2,2-trifluoroethyl)benzamide is a critical determinant of its properties. Altering the number and position of fluorine atoms on this ethyl group allows for a fine-tuning of the electronic and conformational characteristics of the molecule. Investigations into N-fluoroalkyl amides have provided insights into the profound effects of such substitutions. researchgate.netnih.gov

Key alterations to the fluorine substitution pattern would include the synthesis of N-(2,2-difluoroethyl), N-(2-fluoroethyl), and N-(1,2,2-trifluoroethyl) analogues. The synthesis of these compounds can be challenging due to the specific fluoroalkylamines required. However, recent advancements in synthetic methodologies are making a wider range of N-fluoroalkyl compounds more accessible. researchgate.net

The impact of varying the degree and position of fluorination is significant:

Acidity of the N-H bond: Fluorine is a highly electronegative atom. The strong electron-withdrawing inductive effect of fluorine atoms increases the acidity of the amide N-H proton. The pKa of the amide N-H is expected to decrease with an increasing number of fluorine atoms on the ethyl group. Therefore, the acidity would follow the trend: trifluoroethyl > difluoroethyl > monofluoroethyl. This can have a substantial impact on the strength of hydrogen bonding in the solid state and in solution. nih.gov

Lipophilicity: The effect of fluorine substitution on lipophilicity (log P) is not straightforward. While a single fluorine atom can increase lipophilicity, increasing the fluorine content, as in a trifluoromethyl group, often decreases lipophilicity compared to its non-fluorinated counterpart because the molecule becomes more polarized and less able to displace water molecules. nih.gov

Dipole Moment: The introduction of highly polar C-F bonds significantly alters the molecular dipole moment. The magnitude and vector of the dipole moment will depend on the number and position of the fluorine atoms, affecting intermolecular interactions and solubility in polar solvents.

A comparative study of these analogues would provide a detailed understanding of how fluorine substitution modulates the fundamental physicochemical properties of the benzamide scaffold.

Elucidation of Structure-Property Relationships (Excluding Biological Activities)

The systematic structural modifications outlined in the preceding sections—homologation, branching, and altered fluorination—are fundamental to establishing clear structure-property relationships (SPRs) for this class of compounds. The goal is to correlate specific structural features with measurable physicochemical properties, thereby enabling the rational design of molecules with desired characteristics.

The primary properties of interest in a non-biological context include thermal stability, crystal structure, solubility, and spectroscopic characteristics.

Crystal Structure and Solid-State Properties: The interplay of the 4-bromo-phenyl ring and the N-fluoroalkyl substituent dictates the intermolecular interactions and, consequently, the crystal packing.

Hydrogen Bonding: The amide functional group is a potent hydrogen bond donor (N-H) and acceptor (C=O). These interactions are fundamental to the formation of common supramolecular synthons in benzamides, such as dimers and catemers (chains). researchgate.net Altering the electronic properties of the N-fluoroalkyl chain directly modulates the acidity of the N-H proton, thereby strengthening or weakening these hydrogen bonds.

Halogen Bonding: The bromine atom at the 4-position of the phenyl ring can act as a halogen bond donor, participating in interactions with Lewis basic sites (such as the carbonyl oxygen or even another bromine atom) in adjacent molecules. nih.gov

Fluorine's Role: Fluorine substitution can influence crystal packing in complex ways. While sometimes considered a "super-hydrogen" due to its similar size, its high electronegativity can lead to specific C-H···F-C interactions or alter the likelihood of disorder in the crystal. acs.orgnih.gov Studies on other fluorinated benzamides have shown that fluorine substitution can suppress crystal disorder. acs.orgnih.gov

A summary of how structural changes are expected to influence key properties is presented in the table below.

| Structural Modification | Expected Impact on Melting Point | Expected Impact on Solubility (Polar Solvents) | Key Influencing Factor |

| Homologation (Increase chain length) | Increase | Decrease | Increased van der Waals forces, increased lipophilicity |

| Branching (e.g., iso-propyl vs n-propyl) | Decrease | Increase | Disruption of crystal packing, lower lattice energy |

| Increased Fluorination (mono- to tri-fluoro) | Variable | Variable | Stronger H-bonds, altered dipole moment, conformational changes |

Spectroscopic Properties: The structural variations are also reflected in the spectroscopic data of the compounds.

NMR Spectroscopy: In ¹H NMR, the chemical shift of the amide proton would be sensitive to the degree of fluorination on the adjacent ethyl group. In ¹⁹F NMR, the chemical shifts and coupling constants would provide direct information about the electronic environment of the fluorine atoms.

Infrared (IR) Spectroscopy: The stretching frequencies of the N-H and C=O bonds are particularly informative. A higher degree of fluorination is expected to increase the N-H stretching frequency due to the inductive effect, while changes in hydrogen bonding will significantly impact the C=O stretching frequency.

Mass Spectrometry: The fragmentation patterns would be characteristic of the specific analogue, allowing for clear identification and structural confirmation.

By systematically synthesizing these derivatives and characterizing their properties, a comprehensive map of the structure-property relationships for 4-bromo-N-fluoroalkylbenzamides can be developed. This knowledge is valuable for applications in materials science, where properties like thermal stability, crystal morphology, and surface energy are critical. For instance, poly(N-fluoroalkyl benzamide)s have been noted for their low surface energies and high thermal stability, properties conferred by the fluoroalkyl chains. researchgate.net

Q & A

Q. What are the common synthetic routes for 4-bromo-N-(2,2,2-trifluoroethyl)benzamide?

The synthesis typically involves amide bond formation between 4-bromobenzoic acid derivatives and 2,2,2-trifluoroethylamine. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like EDCl/HOBt or thionyl chloride to generate the reactive acyl chloride intermediate .

- Nucleophilic substitution : React the acyl chloride with 2,2,2-trifluoroethylamine under inert conditions (e.g., dry DCM, 0–5°C) to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield and purity .

Q. What spectroscopic and analytical techniques confirm the compound’s structure and purity?

- NMR spectroscopy : and NMR in deuterated solvents (e.g., DMSO-d6) verify the benzamide backbone and trifluoroethyl group. Key peaks include aromatic protons (~7.5–8.0 ppm) and CF-adjacent methylene protons (~3.8–4.2 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]) and isotopic pattern matching bromine (1:1 ratio for ) .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages validate stoichiometry .

Q. What are the critical physical properties (e.g., solubility, stability) for experimental design?

- Solubility : Limited aqueous solubility necessitates polar aprotic solvents (e.g., DMSO, DMF) for biological assays. Lipophilicity (logP ~2.5–3.0) can be estimated via HPLC retention times .

- Thermal stability : Melting point (~150–160°C) and decomposition profiles (TGA/DSC) guide storage conditions (dry, −20°C) .